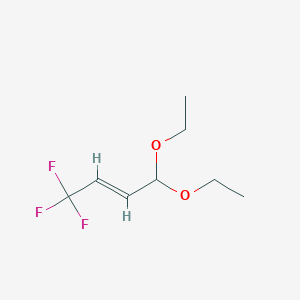

![molecular formula C19H24Cl2N4 B2489975 1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1351596-73-0](/img/structure/B2489975.png)

1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, including piperazine derivatives, often involves structure-activity relationship studies to identify potent agents. For instance, the synthesis and biological activities of various piperazine and isosteric analogues have been explored, demonstrating the importance of specific substituents and structural features for enhancing activity. These studies provide insights into the synthetic pathways that could be applicable to the target compound, highlighting the significance of optimizing substitution patterns and heterocyclic components for desired properties (Le Bihan et al., 1999).

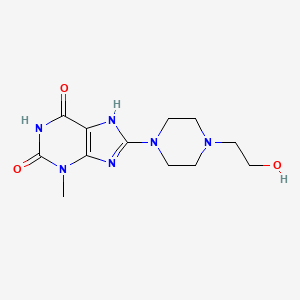

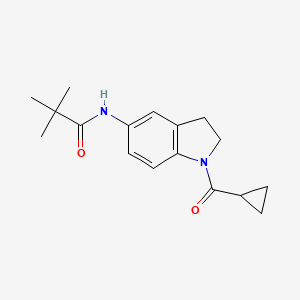

Molecular Structure Analysis

Analysis of molecular structure is crucial for understanding the properties and reactivity of compounds. Structural studies of similar compounds, such as benzothiazol and imidazol derivatives, offer insights into the conformation, crystal packing, and intermolecular interactions, which are fundamental for predicting the behavior of "1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride" in various environments (Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds, such as their ability to undergo specific reactions or interactions, are often determined by their functional groups and molecular structure. Studies on benzimidazole derivatives, for example, have shown a range of reactivities and properties, including their use as corrosion inhibitors and their binding affinities to biological targets, illustrating the versatility of these frameworks for various applications (Yadav et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical use of chemical compounds. Studies on closely related compounds can provide valuable information on how structural variations influence these properties, guiding the optimization of "1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride" for specific applications (Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for specific chemical transformations, are essential for developing applications. Research on benzimidazole and piperazine derivatives often focuses on elucidating these properties to harness their potential in synthetic chemistry and medicinal chemistry (Dileep & Murty, 2017).

Scientific Research Applications

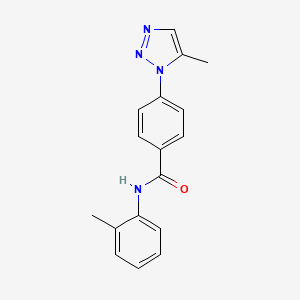

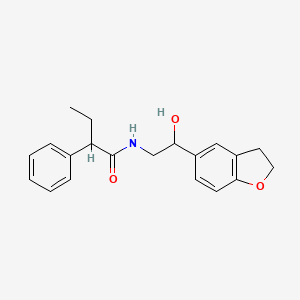

Medicinal Chemistry Applications

Research has identified piperazine derivatives, including those similar to 1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride, as promising antidiabetic compounds. These compounds have been shown to significantly improve glucose tolerance in rat models of type II diabetes without causing side effects or hypoglycemic effects, highlighting their potential as antidiabetic agents (Le Bihan et al., 1999).

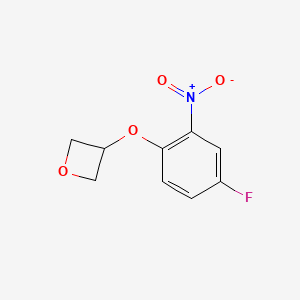

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to the subject compound, have been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies have found that certain benzimidazole derivatives can significantly increase the corrosion resistance of metals, suggesting applications in industrial processes to extend the lifespan of metal components (Yadav et al., 2016).

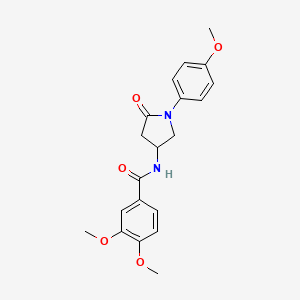

Antimicrobial Activities

Synthesized benzimidazole derivatives have been explored for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents to combat infectious diseases (Gan et al., 2010).

Anticancer Activity

Recent studies have synthesized and evaluated benzimidazole derivatives for their anticancer activities against several human cancer cell lines. Some derivatives exhibited potent anticancer properties, suggesting their potential in cancer therapy (Boddu et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the mitochondrial respiratory chain .

Mode of Action

It’s worth noting that similar compounds have been shown to play a role in atp generation as an electron-carrying component of the mitochondrial respiratory chain . They also act as endogenous lipid-soluble antioxidants by reducing free radicals that can cause damage to structural lipids or proteins in membranes .

Biochemical Pathways

The compound may affect the mitochondrial respiratory chain, which is crucial for ATP generation . It may also impact the antioxidant pathways by reducing free radicals . The downstream effects of these interactions could include energy production, protection against oxidative stress, and potential modulation of other cellular processes.

Result of Action

Similar compounds have been shown to inhibit, activate, or occupy sites in the mitochondrial permeability transition pores . This could potentially influence various cellular processes, including energy production and cellular protection mechanisms.

properties

IUPAC Name |

1-benzyl-2-(piperazin-1-ylmethyl)benzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4.2ClH/c1-2-6-16(7-3-1)14-23-18-9-5-4-8-17(18)21-19(23)15-22-12-10-20-11-13-22;;/h1-9,20H,10-15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHCWHJEXQUJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)

![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)